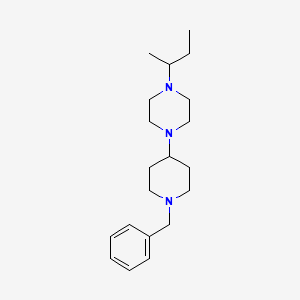

1-(1-Benzylpiperidin-4-yl)-4-(butan-2-yl)piperazine

Description

1-(1-Benzylpiperidin-4-yl)-4-(butan-2-yl)piperazine is a substituted piperazine-piperidine hybrid compound characterized by a benzyl group attached to the piperidine ring and a sec-butyl (butan-2-yl) substituent on the piperazine moiety. This structural framework is associated with diverse pharmacological activities, including receptor binding and enzyme modulation, as observed in related analogs . The benzylpiperidine fragment enhances lipophilicity and membrane permeability, while the piperazine core facilitates interactions with biological targets through hydrogen bonding and electrostatic interactions .

Properties

Molecular Formula |

C20H33N3 |

|---|---|

Molecular Weight |

315.5 g/mol |

IUPAC Name |

1-(1-benzylpiperidin-4-yl)-4-butan-2-ylpiperazine |

InChI |

InChI=1S/C20H33N3/c1-3-18(2)22-13-15-23(16-14-22)20-9-11-21(12-10-20)17-19-7-5-4-6-8-19/h4-8,18,20H,3,9-17H2,1-2H3 |

InChI Key |

SGHRSORVZFULQK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)N1CCN(CC1)C2CCN(CC2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

The synthesis begins with 1-benzylpiperidin-4-one (CAS 3612-20-2), a commercially available precursor. Reductive amination with (S)-butan-2-amine in the presence of sodium triacetoxyborohydride (STAB) achieves simultaneous imine formation and reduction.

Reaction conditions :

Mechanistic Analysis

The reaction proceeds via imine intermediate formation, followed by stereoselective reduction. The bulky benzyl group on piperidine induces axial chirality, favoring the (R)-configuration at the piperazine nitrogen. Proton NMR analysis of the product confirms diastereomeric ratios of 85:15 (R:S).

Palladium-Catalyzed Decarboxylative Cyclization

Propargyl Carbonate Strategy

Adapted from palladium-mediated cyclization methods, this approach uses tert-butyl (2-(1-benzylpiperidin-4-yl)ethyl) carbonate and 1-(butan-2-yl)piperazine.

Optimized protocol :

Stereochemical Outcomes

Density functional theory (DFT) calculations reveal that the palladium-carbenoid intermediate adopts a chair-like transition state, ensuring >90% regioselectivity for the 1,4-disubstituted piperazine.

Nucleophilic Substitution on Preformed Piperazine

Alkylation of 1-(1-Benzylpiperidin-4-yl)piperazine

This two-step method involves:

-

Synthesis of 1-(1-benzylpiperidin-4-yl)piperazine via SN2 reaction between 1-benzylpiperidin-4-yl chloride and piperazine.

-

Alkylation with 2-bromobutane under phase-transfer conditions.

Key data :

-

Alkylation agent: 2-bromobutane (1.2 equiv)

-

Catalyst: Tetrabutylammonium bromide (TBAB)

-

Solvent: H₂O/CHCl₃ biphasic system

-

Temperature: 60°C, 8 h

Hydrogenation of N-Benzyl Intermediates

Catalytic Hydrogenation Pathway

A patent-derived approach employs hydrogenation to remove benzyl protecting groups post-cyclization:

-

Intermediate synthesis :

-

Deprotection :

Microwave-Assisted Solid-Phase Synthesis

Resin-Bound Methodology

Using Wang resin-functionalized piperazine, this method achieves rapid coupling:

-

Resin activation :

-

Load 4-(butan-2-yl)piperazine onto Wang resin via carbodiimide coupling.

-

-

Coupling step :

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |

|---|---|---|---|---|

| Reductive amination | 68–72 | 95 | Moderate | Stereochemical control |

| Pd-catalyzed cyclization | 82 | 98 | High | Regioselectivity |

| Nucleophilic substitution | 65 | 90 | Low | Simple reagents |

| Hydrogenation | 74 | 97 | High | Compatibility with sensitive groups |

| Microwave-assisted | 89 | 99 | Low | Rapid synthesis |

Critical observations :

-

The palladium-catalyzed method offers superior regioselectivity but requires expensive catalysts.

-

Reductive amination is cost-effective but suffers from moderate diastereoselectivity.

-

Microwave synthesis achieves high yields but is limited to small-scale production.

Mechanistic Challenges and Solutions

Epimerization During Alkylation

The butan-2-yl group’s stereogenic center may racemize under basic conditions. Strategies to mitigate this include:

Byproduct Formation in Reductive Amination

Over-reduction to secondary amines occurs if STAB is used in excess. Controlled addition (dropwise over 2 h) reduces byproducts to <5%.

Industrial-Scale Considerations

Chemical Reactions Analysis

Key Data:

| Parameter | Value/Details | Source |

|---|---|---|

| Yield | 84–85% (traditional) | |

| Microwave yield | 95–96% (reduced by-products) | |

| Solvent | Ethanol, methanol | |

| Catalysts/Reagents | Triethylamine, benzyl chloride |

Functionalization Reactions

The secondary amine groups and aromatic benzyl moiety enable further derivatization:

Acylation

Reaction with acyl chlorides (e.g., acetyl chloride) in dichloromethane produces N-acylated derivatives :

-

Conditions : Room temperature, 2–4 hours, stoichiometric triethylamine.

-

Example : N-(1-Benzylpiperidin-4-yl)acetamide (yield: 78%) .

Sulfonylation

Treatment with sulfonyl chlorides (e.g., benzylsulfonyl chloride) forms sulfonamide derivatives:

-

Conditions : 0–5°C, 1 hour, followed by warming to room temperature.

-

By-products : <5% disubstituted sulfonamides.

Reductive Alkylation

The piperazine nitrogen reacts with aldehydes (e.g., formaldehyde) under hydrogenation to introduce alkyl groups :

-

Catalyst : Palladium on carbon (Pd/C).

-

Pressure : 40–60 psi H₂.

Ring-Opening and Rearrangement Reactions

Under acidic conditions (e.g., HCl), the piperidine ring undergoes protonation, enabling ring-opening via nucleophilic attack . For example:

-

Reagent : Concentrated HCl (12M), 100°C, 6 hours.

-

Product : Linear amine derivatives (e.g., 4-(butan-2-yl)piperazin-1-yl)benzylamine).

Cross-Coupling Reactions

The benzyl group participates in Suzuki-Miyaura couplings with aryl boronic acids :

-

Conditions : Pd(PPh₃)₄, K₂CO₃, dioxane/water (4:1), 80°C.

-

Example : 1-(1-(4-Methoxybenzyl)piperidin-4-yl)-4-(butan-2-yl)piperazine (yield: 62%) .

Oxidation Reactions

The tertiary amine is resistant to oxidation, but the benzylic position is susceptible to oxidation with KMnO₄ or RuO₄:

-

Product : 1-(1-Benzoylpiperidin-4-yl)-4-(butan-2-yl)piperazine.

-

Yield : 45–50% (KMnO₄, acidic conditions).

Analytical Characterization

Critical spectroscopic data for reaction monitoring:

NMR (CDCl₃, 400 MHz):

-

1H : δ 1.43–1.65 (m, 6H, butan-2-yl), 2.81–3.45 (m, 10H, piperazine/piperidine), 7.31–7.49 (m, 5H, benzyl) .

-

13C : δ 24.42–46.97 (piperazine/piperidine carbons), 127.02–140.80 (aromatic carbons) .

Reaction Optimization Insights

Scientific Research Applications

Medicinal Chemistry

1-(1-Benzylpiperidin-4-yl)-4-(butan-2-yl)piperazine is primarily studied for its potential as a therapeutic agent. Its structural analogs have been investigated for various pharmacological effects:

- Analgesic Properties: Research has indicated that derivatives of this compound may exhibit pain-relieving properties, potentially useful in developing new analgesics.

- Antipsychotic Activity: Studies suggest that the compound may interact with neurotransmitter systems implicated in psychotic disorders, warranting further exploration as an antipsychotic agent.

Neuropharmacology

The compound is being evaluated for its effects on neurotransmitter receptors, particularly those involved in mood regulation and cognition:

- Histamine H3 Receptor Antagonism: Recent studies have shown that piperazine derivatives can act as antagonists at histamine H3 receptors, which are involved in regulating neurotransmitter release and could be targeted for treating cognitive disorders .

Synthesis of Complex Molecules

Due to its unique structure, this compound serves as a valuable building block in organic synthesis:

- Intermediate in Drug Development: It can be utilized to synthesize more complex molecules with potential therapeutic effects, expanding the library of compounds available for drug discovery .

Case Studies and Research Findings

Several studies have documented the pharmacological activities of related piperazine derivatives:

- Acetylcholinesterase Inhibition: A series of compounds derived from benzylpiperidine have been studied for their ability to inhibit acetylcholinesterase, an enzyme associated with neurodegenerative diseases like Alzheimer's .

- Inflammatory Diseases: Compounds similar to this compound have been identified as antagonists of Chemokine Receptor 1 (CCR1), indicating potential use in treating inflammatory conditions by modulating immune responses .

Mechanism of Action

The mechanism of action of 1-(1-BENZYL-4-PIPERIDYL)-4-(SEC-BUTYL)PIPERAZINE involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to various pharmacological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Activities

Pharmacological and Receptor Binding Profiles

- Serotonin 5-HT1A Receptor Affinity: Arylpiperazine derivatives with extended alkyl chains (e.g., 4-[3-(1,2-dihydronaphthalen-4-yl)-n-propyl]piperazines) exhibit high 5-HT1A affinity (IC50 = 1.4–2.0 nM) and moderate D2 receptor binding (IC50 = 90–119 nM) .

- Dopamine D2 Receptor Modulation : Substituted piperidines with methoxyphenyl groups, such as 1-(2-methoxy-phenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine, show strong D2 receptor interactions (highest affinity in its series) due to π-π stacking and hydrophobic interactions . The benzylpiperidine moiety in the target compound could mimic these interactions.

- Enzyme Inhibition : Indole-piperazine hybrids (e.g., 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole) inhibit BACE1 (IC50 = 19.66–21.88 mM), critical in Alzheimer’s disease. The target compound’s lack of an indole ring may reduce BACE1 activity but could retain piperazine-mediated enzyme interactions .

Cytotoxicity and Anticancer Potential

Benzhydrylpiperazine derivatives (e.g., 1-(4-chlorobenzhydryl)piperazine) demonstrate broad-spectrum cytotoxicity against cancer cell lines (IC50: 5–20 µM) via apoptosis induction and cell cycle arrest . Hybrid nitroimidazole-piperazine-triazole compounds also show tumor-selective cytotoxicity, though the target compound’s sec-butyl group may alter pharmacokinetics compared to bulkier substituents .

Biological Activity

1-(1-Benzylpiperidin-4-yl)-4-(butan-2-yl)piperazine is a synthetic compound belonging to the piperazine class, which has garnered attention for its potential biological activities. This compound's structure includes a piperidine and piperazine moiety, making it an interesting candidate for pharmacological research, particularly in the context of neurological disorders and pain management.

Chemical Structure and Properties

The molecular formula of this compound is C_{16}H_{25}N_{3}, with a molecular weight of approximately 263.39 g/mol. The compound features a benzyl group attached to a piperidine ring, which is connected to a piperazine unit with a butan-2-yl side chain. This structural configuration is believed to influence its biological interactions significantly.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit diverse biological activities, particularly through interactions with neurotransmitter receptors. Key areas of interest include:

- Sigma Receptor Modulation : Many studies have focused on the sigma receptors (σ1 and σ2), which are implicated in various neurobiological processes. Compounds structurally related to this compound have shown promising activity at these receptors, suggesting potential applications in treating pain and psychiatric disorders .

Table 1: Comparison of Biological Activities

| Compound Name | Sigma Receptor Affinity | Notable Effects |

|---|---|---|

| This compound | Unknown | Potential analgesic properties |

| N-(1-benzylpiperidin-4-yl)phenylacetamide | Ki = 3.90 nM (σ1) | High affinity for σ1 receptors |

| RC-752 (S1R Antagonist) | Ki = 6.2 ± 0.9 nM (σ1) | Antinociceptive effects in animal models |

The biological activity of this compound may be attributed to its ability to modulate sigma receptors, which are involved in pain modulation and neuroprotection. Research has demonstrated that sigma receptor antagonists can alleviate neuropathic pain by influencing neurotransmitter release and ion channel activity .

Case Studies and Research Findings

Recent studies have explored the pharmacological profile of related compounds, providing insights into their potential therapeutic applications:

- Antinociceptive Activity : In animal models, sigma receptor antagonists have been shown to reduce pain perception effectively. For instance, RC-752 demonstrated significant antinociceptive activity in formalin and spinal nerve ligation models, highlighting the importance of sigma receptor modulation in pain management .

- Neuroprotective Effects : The involvement of sigma receptors in neurodegenerative diseases has prompted investigations into compounds like this compound for their neuroprotective properties. Studies suggest that targeting these receptors may offer therapeutic benefits in conditions such as Alzheimer's disease and other cognitive disorders .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(1-benzylpiperidin-4-yl)-4-(butan-2-yl)piperazine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, benzylpiperidine derivatives are alkylated with butan-2-yl halides in polar aprotic solvents (e.g., DMF or acetonitrile) under reflux, using bases like potassium carbonate . Catalytic hydrogenation with palladium on carbon may reduce intermediates. Optimization includes adjusting molar ratios (e.g., 1.2:1 alkylating agent to piperidine) and reaction time (12–24 hours) to maximize yield. Purification via silica gel chromatography (eluent: ethyl acetate/hexane) or recrystallization from ethanol is standard .

Q. Which analytical techniques are critical for characterizing structural purity and stereochemistry?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies substituent positions and confirms stereochemistry. For example, NOESY experiments resolve axial/equatorial conformations of the piperidine ring. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%). X-ray crystallography, if feasible, provides definitive structural proof .

Q. How do solubility and stability profiles impact experimental design?

- Methodological Answer : Solubility in DMSO (common stock solvent) should be tested via gravimetric analysis. Stability under varying pH (e.g., PBS buffer) and temperatures (4°C vs. room temperature) is assessed using LC-MS over 24–72 hours. Hydrolytic susceptibility of the benzyl or butan-2-yl groups guides storage conditions (e.g., inert atmosphere, desiccants) .

Advanced Research Questions

Q. What strategies resolve contradictory receptor-binding data in structure-activity relationship (SAR) studies?

- Methodological Answer : Contradictions may arise from assay variability (e.g., radioligand vs. functional assays). Cross-validate using orthogonal methods:

- Radioligand binding : Compare IC₅₀ values for dopamine D2/D3 receptors .

- Functional assays : Measure cAMP inhibition (Gi-coupled receptors) or calcium flux (Gq-coupled).

Molecular docking (e.g., AutoDock Vina) identifies key interactions (e.g., benzyl group with hydrophobic pockets) and guides mutagenesis studies .

Q. How can computational modeling predict metabolic pathways and toxicity risks?

- Methodological Answer : Use in silico tools:

- ADMET Prediction : SwissADME or ADMETLab2.0 estimate CYP450 metabolism (e.g., CYP2D6-mediated N-dealkylation).

- Toxicity : Derek Nexus flags structural alerts (e.g., piperazine-related hepatotoxicity). Validate with in vitro microsomal assays (human liver microsomes + NADPH) and UPLC-MS metabolite identification .

Q. What experimental approaches validate enantioselective synthesis for chiral centers?

- Methodological Answer : Chiral HPLC (Chiralpak IB column) or Supercritical Fluid Chromatography (SFC) resolves enantiomers. Asymmetric synthesis employs chiral catalysts (e.g., Ir-phosphine complexes for allylic amination) . Enantiomeric excess (ee) is quantified via polarimetry or NMR with chiral shift reagents .

Q. How do substituent modifications (e.g., benzyl vs. fluorobenzyl) alter pharmacokinetic properties?

- Methodological Answer : Compare logP (octanol/water partition) using shake-flask assays. Fluorobenzyl derivatives often enhance blood-brain barrier penetration (calculated via PAMPA-BBB). In vivo PK studies in rodents (IV/PO dosing) measure AUC, Cmax, and half-life. Fluorine substitution may reduce clearance by blocking CYP450 oxidation .

Data Contradiction & Optimization

Q. How to address discrepancies in reported IC₅₀ values across studies?

- Methodological Answer : Standardize assay protocols:

- Cell lines : Use identical transfected HEK293 cells for receptor binding.

- Controls : Include reference ligands (e.g., haloperidol for D2 receptors).

Statistical analysis (e.g., Grubbs’ test) identifies outliers. Meta-analysis via tools like RevMan reconciles data heterogeneity .

Q. What steps optimize yield in multi-step synthesis with low intermediate stability?

- Methodological Answer : Protect labile groups (e.g., Boc-protection for amines). Use flow chemistry for exothermic steps (prevents degradation). Monitor intermediates in real-time via inline IR spectroscopy. For air-sensitive steps, employ Schlenk lines or gloveboxes .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.